3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
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Overview
Description
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a pyridine ring, a piperazine moiety, and a thiazepanone ring, which contributes to its diverse chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
Similar compounds have been shown to inhibitDprE1 and have a synergic effect with other drugs . This suggests that this compound might also interact with its targets in a similar manner, leading to the inhibition of essential biochemical processes in the target organism.
Biochemical Pathways
Similar compounds have been shown to inhibitDprE1 , which is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. Therefore, it can be inferred that this compound might also affect the same pathway, leading to the disruption of cell wall synthesis and ultimately the death of the bacteria.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with piperazine to form 4-(pyridin-2-yl)piperazine.
Formation of the Thiazepanone Ring: The next step involves the cyclization of the intermediate with a suitable thioamide to form the thiazepanone ring.
Final Coupling Reaction: The final step involves the coupling of the thiazepanone intermediate with a carbonylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one: A closely related compound with similar biological activities.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a similar structure and potential anti-tubercular activity.
Uniqueness
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one stands out due to its unique combination of a pyridine ring, a piperazine moiety, and a thiazepanone ring. This unique structure contributes to its diverse chemical properties and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-14-4-10-22-11-12(17-14)15(21)19-8-6-18(7-9-19)13-3-1-2-5-16-13/h1-3,5,12H,4,6-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVZYHYRMQEHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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